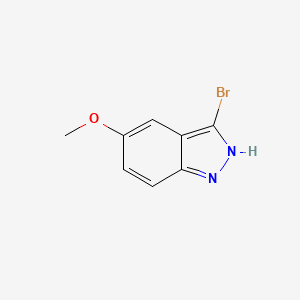

3-ブロモ-5-メトキシ-1H-インダゾール

概要

説明

The compound "3-Bromo-5-methoxy-1H-indazole" is a derivative of indazole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 3-position and a methoxy group at the 5-position on the benzene ring distinguishes it from other indazole derivatives. This compound is of interest due to its potential as a building block for the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, a triazole derivative starting from p-anisic acid was prepared and used to synthesize N-bridged heterocycles, which were characterized by analytical and spectral studies . Similarly, dibromo-1H-1,2,3-triazoles were synthesized and underwent bromine to lithium exchange reactions, leading to various substituted products . These methods highlight the versatility of halogenated heterocycles as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a 5-bromo-1H-indazole derivative was determined, revealing two symmetry-independent molecules with no significant differences in bond lengths and angles . Another study reported the crystal structure of an oxazole derivative, which was stabilized by intramolecular hydrogen bonds and intermolecular interactions . These studies provide insights into the structural aspects of brominated heterocycles.

Chemical Reactions Analysis

The reactivity of brominated heterocycles has been explored in several studies. For instance, the synthesis of 1-alkyl(aryl)-5-methoxy(4,5-dimethoxy)-6-bromoindoles involved decarboxylation reactions to afford compounds with a free B-position, which are useful for further synthetic transformations . The bromine atom in these compounds can act as a reactive site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The presence of substituents such as bromine and methoxy groups can affect properties like solubility, melting point, and reactivity. The antifungal activity of some N-bridged heterocycles derived from a related triazole compound against a specific fungus indicates potential biological applications . Additionally, the theoretical calculations of molecular electrostatic potentials and frontier molecular orbitals of a triazole derivative provide insights into its electronic properties and potential as a nonlinear optical material .

科学的研究の応用

インダゾール誘導体の合成

3-ブロモ-5-メトキシ-1H-インダゾールは、様々なインダゾール誘導体の合成における重要な中間体として役立ちます。 これらの誘導体は、遷移金属触媒反応や還元的環化反応などの戦略を通じて合成されます 。インダゾール核は、その幅広い医薬品用途のために、市販されている多くの薬剤における共通の構造モチーフです。

抗がん剤

3-ブロモ-5-メトキシ-1H-インダゾールから誘導されたものを含むインダゾール誘導体は、強力な抗がん活性を示すことが判明しています。 それらは、様々ながん関連経路に対する選択的阻害剤として機能することができます 。 例えば、特定のインダゾールカルボキサミドは、腫瘍細胞株に対して有意な抗増殖活性を示します .

抗炎症作用

インダゾール部分は、その抗炎症作用で知られています。 3-ブロモ-5-メトキシ-1H-インダゾールから合成された化合物は、関節炎やその他の炎症性疾患などの病状の治療に使用できる新しい抗炎症薬の開発に使用できます .

抗うつ作用

研究により、インダゾール化合物は、うつ病の治療にも応用できることが示されています。 3-ブロモ-5-メトキシ-1H-インダゾールの誘導体は、新規抗うつ薬の開発に使用できる可能性があります .

抗菌および抗真菌活性

インダゾールベースの化合物は、抗菌および抗真菌活性を有することが報告されています。 これは、3-ブロモ-5-メトキシ-1H-インダゾールが、様々な細菌および真菌感染症と戦うことができる薬剤の合成のための貴重な出発物質であることを意味します .

ホスホイノシチド3キナーゼδ阻害

3-ブロモ-5-メトキシ-1H-インダゾールから誘導された化合物は、呼吸器疾患の治療のための有望な標的であるホスホイノシチド3キナーゼδの選択的阻害剤として作用できます .

抗HIV活性

インダゾール誘導体は、抗HIV剤としての可能性を示しています。 3-ブロモ-5-メトキシ-1H-インダゾールを用いた構造修飾により、HIV感染を治療するための新しい薬剤の開発につながる可能性があります .

チロシンキナーゼ阻害

一部のインダゾール誘導体は、様々な癌のシグナル伝達経路に関与するチロシンキナーゼを阻害することが知られています。 3-ブロモ-5-メトキシ-1H-インダゾールは、腎細胞癌に承認されているパゾパニブのような阻害剤を合成するために使用できます .

作用機序

Target of Action

3-Bromo-5-methoxy-1H-indazole, like other indazole derivatives, has been found to interact with various biological targets. The primary targets of this compound are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .

Mode of Action

The compound interacts with its targets (CHK1, CHK2, and SGK) through inhibition, regulation, and/or modulation . This interaction results in the treatment of diseases induced by these kinases, such as cancer

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-5-methoxy-1H-indazole are primarily those regulated by CHK1, CHK2, and SGK kinases . These pathways are crucial for cell cycle regulation and volume control . By modulating these kinases, the compound can influence the progression of the cell cycle and the regulation of cell volume, which can have downstream effects on cell proliferation and survival .

Pharmacokinetics

Like other indazole derivatives, it is expected to have good bioavailability

Result of Action

The molecular and cellular effects of 3-Bromo-5-methoxy-1H-indazole’s action are primarily related to its modulation of CHK1, CHK2, and SGK kinases . By inhibiting these kinases, the compound can affect cell cycle progression and cell volume regulation, potentially leading to the inhibition of cell proliferation and induction of cell death . This makes it a potential candidate for the treatment of cancer .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-methoxy-1H-indazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target kinases .

Safety and Hazards

将来の方向性

Indazole-containing derivatives, including 3-Bromo-5-methoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches and exploring their biological activities .

特性

IUPAC Name |

3-bromo-5-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFXBJKOXIFDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646303 | |

| Record name | 3-Bromo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-30-2 | |

| Record name | 3-Bromo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

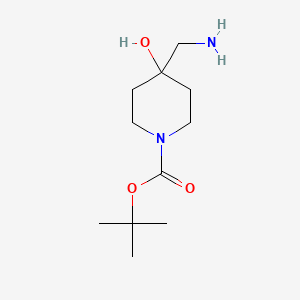

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

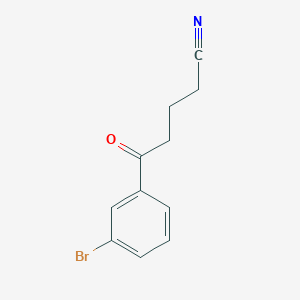

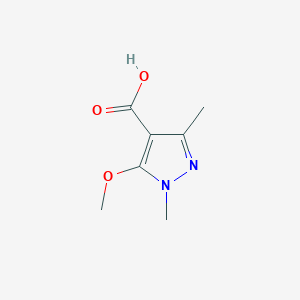

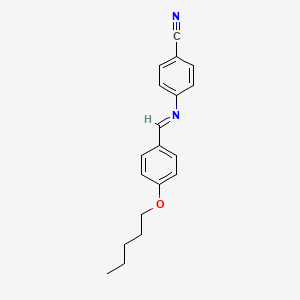

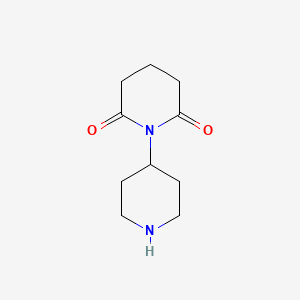

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)